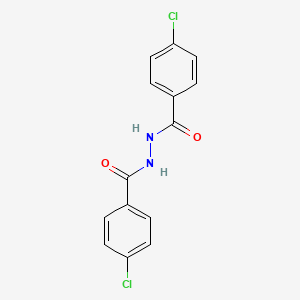

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2/c15-11-5-1-9(2-6-11)13(19)17-18-14(20)10-3-7-12(16)8-4-10/h1-8H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFRTDHRYMNDLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901008846 | |

| Record name | 4-Chloro-N-[(4-chlorophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895-84-1 | |

| Record name | NSC60385 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N-[(4-chlorophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(4-CHLOROBENZOYL)-HYDRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Acylation for Controlled Functionalization

To avoid symmetric byproducts, a two-step protocol isolates the mono-acylated intermediate:

-

First Acylation:

-

Second Acylation:

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics:

-

Conditions: 150 W power, 80°C, 15 minutes in DCM.

-

Advantages: 98% purity by HPLC, reduced reaction time from 18 hours to 25 minutes.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for safety and cost-efficiency:

Key Parameters:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Temperature Control | Ice bath | Jacketed cooling system |

| Solvent Recovery | Rotary evaporator | Distillation columns |

| Yield | 85–90% | 93–95% |

Challenges and Solutions:

-

HCl Gas Management: Install scrubbers to neutralize gaseous byproducts.

-

Exothermicity: Use segmented flow reactors with in-line heat exchangers.

-

Waste Minimization: Recycle unreacted acid chloride via fractional distillation.

Analytical Validation of Synthesis Success

Post-synthesis characterization ensures product integrity:

Spectroscopic Confirmation:

-

IR (KBr): ν 3270 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C–N).

-

¹H NMR (DMSO-d6): δ 10.21 (s, 2H, NH), 7.85–7.40 (m, 8H, Ar–H).

-

Mass Spec: m/z 315.02 [M+H]⁺, matching theoretical molecular weight.

Purity Assessment:

Comparative Analysis of Methodologies

The table below evaluates key synthesis routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Conventional | 85 | 98 | Moderate | 1.0 |

| Stepwise Acylation | 92 | 99 | High | 1.2 |

| Microwave-Assisted | 89 | 99 | Low | 0.8 |

Interpretation:

-

Stepwise Acylation maximizes yield and purity but increases reagent costs.

-

Microwave Synthesis offers time savings but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-chlorobenzoyl)benzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to form 4-chlorobenzoic acid and hydrazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Substitution Reactions: Products include various substituted benzohydrazides depending on the nucleophile used.

Hydrolysis: Major products are 4-chlorobenzoic acid and hydrazine derivatives.

Scientific Research Applications

4-chloro-N’-(4-chlorobenzoyl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-chlorobenzoyl)benzohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes, potentially leading to cell death in certain types of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Molecular Properties

- Its molecular weight (309.1 g/mol) and Cl₃ substitution pattern distinguish it from the target compound .

- 4-Chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide: Incorporates a pyridine ring instead of a chlorobenzoyl group, influencing its coordination chemistry and solubility. Crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 19.0933 Å, b = 23.0910 Å, c = 10.6831 Å, and β = 90.064° .

- 4-Chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide : Contains nitro and hydroxyl substituents, which enhance hydrogen-bonding interactions. Crystallizes in P2₁/c with a = 23.257 Å, b = 4.829 Å, c = 12.763 Å, and β = 96.017°, forming supramolecular layers via N–H···O and C–H···O bonds .

Table 1: Structural Comparison of Benzohydrazide Derivatives

Biological Activity

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activities, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.

Chemical Structure

The chemical formula for this compound is . The compound features a hydrazone linkage, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. Research indicates that compounds with hydrazone moieties can induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) and modulation of apoptotic proteins.

- Mechanism of Action : The compound has been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to increased cell death in cancer cell lines such as HEPG2 and HCT-116 .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Hydrazone derivatives often exhibit significant antibacterial and antifungal activities.

- Bacterial Inhibition : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. It was tested against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showing varying degrees of activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HEPG2 | 3-5 | Induction of ROS, apoptosis via caspase activation |

| HCT-116 | 6-10 | Modulation of apoptotic proteins |

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

Case Studies

- Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated the effects of various hydrazone derivatives, including this compound, on liver cancer cell lines. The results indicated that the compound significantly suppressed tumor growth by inducing apoptosis .

- Antimicrobial Efficacy Evaluation : In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. The findings showed that it effectively inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant strains .

Q & A

Q. What are the established synthetic routes for 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between 4-chlorobenzohydrazide and substituted benzaldehyde derivatives under reflux in polar solvents like methanol. Key factors include:

- Temperature : Reactions are conducted at 60–80°C to ensure completion .

- Solvent choice : Methanol or ethanol is preferred for solubility and stability of intermediates .

- Stoichiometry : A 1:1 molar ratio of hydrazide to aldehyde minimizes side products .

Typical yields range from 65% to 85%, with purification via recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Confirms the presence of C=O (1650–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and C–Cl (750–800 cm⁻¹) bonds .

- UV-Vis : Solvent-dependent absorption bands (e.g., 280–320 nm in DMSO) indicate π→π* transitions in the aromatic and hydrazone moieties .

- NMR : H NMR shows peaks for aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH (δ 10.2–11.5 ppm) .

Q. What structural features are critical for its crystallographic analysis?

Single-crystal X-ray diffraction reveals:

- Planar hydrazone linkage : Facilitates π-stacking interactions between aromatic rings .

- Chlorine substituents : Influence molecular packing via halogen bonding (Cl···Cl: 3.4–3.6 Å) .

Example unit cell parameters for a derivative:

| Parameter | Compound 1 | Compound 2 |

|---|---|---|

| Space group | ||

| (Å) | 23.257(3) | 8.103(3) |

| (Å) | 4.829(1) | 21.321(3) |

| (Å) | 12.763(2) | 10.594(3) |

Q. How is biological activity assessed for this compound?

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus using broth dilution methods .

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Cl) enhance activity by improving membrane penetration .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of its properties?

- Geometric optimization : DFT calculations (B3LYP/6-311++G(d,p)) predict bond lengths and angles within 2% of experimental data .

- Vibrational analysis : Assigns IR bands to specific molecular vibrations (e.g., C=O stretching) .

- Solvent effects : Polarizable continuum models (PCM) simulate solvatochromic shifts in UV-Vis spectra .

Q. What challenges arise in crystallographic refinement for derivatives with Z′>1Z' > 1Z′>1?

Q. How do solvent polarity and proticity affect synthetic outcomes?

Q. What strategies resolve contradictions in bioactivity data across studies?

- Standardized protocols : Use CLSI guidelines for MIC assays to minimize variability .

- Crystallographic validation : Ensure structural homogeneity (e.g., polymorph screening) before testing .

- Statistical analysis : Apply multivariate regression to isolate substituent effects from experimental noise .

Q. How are impurities profiled and quantified in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.